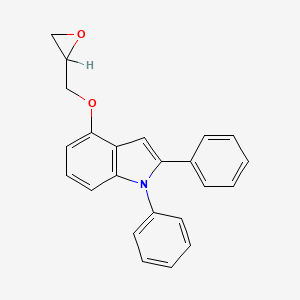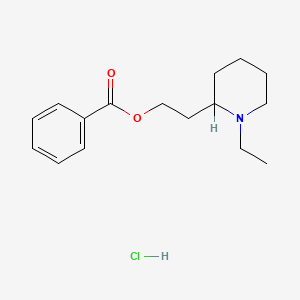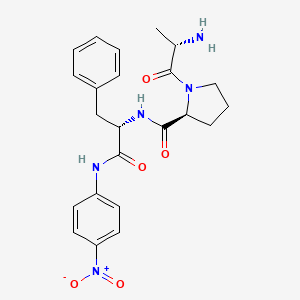
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine can be achieved through a multi-step process involving the reaction of substituted aniline, 1,3-dicarbonyl compounds, and aromatic aldehydes. One efficient method involves the use of phenylboronic acid as a catalyst in a one-pot multi-component reaction . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired piperidine derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or chlorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It can be used to study the biological activity of piperidine derivatives and their interactions with biological targets.
Chemical Synthesis:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyano group can participate in interactions with nucleophilic sites, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)piperazine: A similar compound with a chlorophenyl group but different substitution pattern.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another piperidine derivative with different functional groups and biological activities.
Uniqueness
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imino and cyano groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
75723-40-9 |
|---|---|
Fórmula molecular |
C14H16ClN3 |
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)imino-3-piperidin-1-ylpropanenitrile |
InChI |
InChI=1S/C14H16ClN3/c15-12-4-6-13(7-5-12)17-14(8-9-16)18-10-2-1-3-11-18/h4-7H,1-3,8,10-11H2 |
Clave InChI |
PPSWCVSAXCIRCP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=NC2=CC=C(C=C2)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



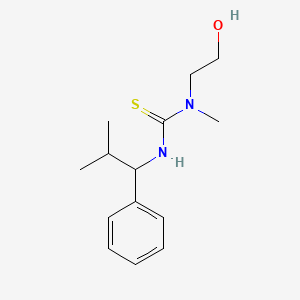
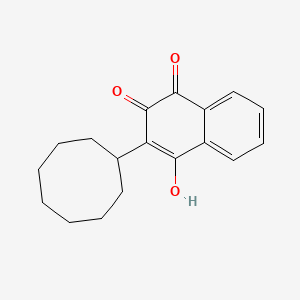
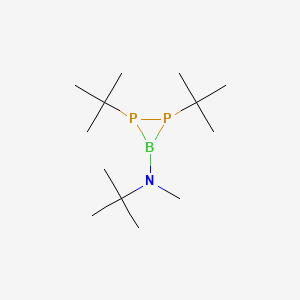
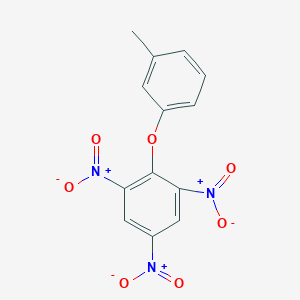
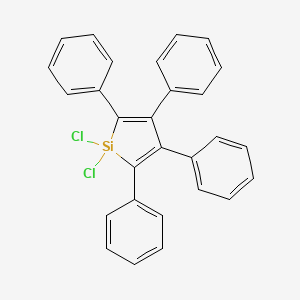
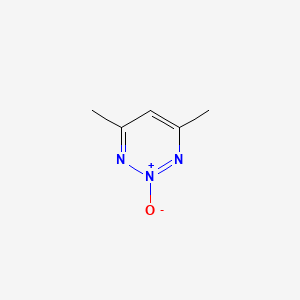

![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)
![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)

